8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
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Overview
Description
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine core substituted with a benzylpiperidine moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core and subsequent functionalization. One common route includes the alkylation of 1,3-dimethylxanthine with a benzylpiperidine derivative under basic conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperidine moiety, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C in the presence of hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: NaH or NaOMe in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety is known to interact with neurotransmitter systems, potentially acting as an inhibitor or modulator. The purine core may also contribute to its biological activity by interacting with nucleotide-binding sites.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog that acts as a monoamine releasing agent.
N-Benzylpiperidine derivatives: Compounds with similar structural features but different functional groups, used in various pharmacological studies.
Donepezil-based hybrids: Compounds designed for multifunctional anti-Alzheimer’s applications.
Uniqueness
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is unique due to its combination of a purine core with a benzylpiperidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
838883-52-6 |
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Molecular Formula |
C28H31N5O3 |
Molecular Weight |
485.588 |
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C28H31N5O3/c1-30-26-25(27(35)31(2)28(30)36)33(18-23(34)22-11-7-4-8-12-22)24(29-26)19-32-15-13-21(14-16-32)17-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3 |
InChI Key |
UDFGBMPUKRNPFB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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